![molecular formula C17H26N4O3S B5588702 (4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)

(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

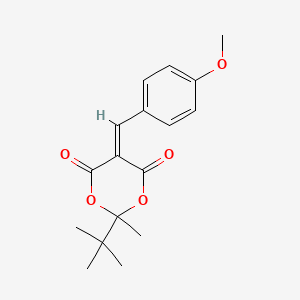

The synthesis of molecules related to this compound often involves complex reactions, including the use of nitromethyl substituents as precursors, thermolysis of anilinomethylene derivatives, and N-methylation before cyclization to achieve the desired molecular framework (Walz & Sundberg, 2000). Another approach involves the synthesis of 1,8-naphthyridine structures through the reaction of 4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with excess organolithiums, highlighting the versatility in synthetic methods for such compounds (Kobayashi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the naphthyridine motif, which serves as a multivalent scaffold providing various bioactivities when properly substituted. The incorporation of specific pharmacophores can significantly influence the molecular interactions and potential bioactivities of these compounds (Wang et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, as seen in their use as antitumor agents. Modifications at specific positions in the naphthyridine structure can drastically affect their cytotoxic activity, indicating a sensitive relationship between structure and bioactivity (Tsuzuki et al., 2004).

Applications De Recherche Scientifique

Alpha(v)Beta(3) Antagonist for Osteoporosis

A study identified a compound with a similar naphthyridine structure as a potent and selective antagonist of the alpha(v)beta(3) receptor, demonstrating efficacy in in vitro and in vivo models of bone turnover. This research supports the compound's potential for clinical development in treating osteoporosis (Hutchinson et al., 2003).

Heterocyclic Chemistry Innovations

Another study explored the synthesis of novel annulated products from aminonaphthyridinones, highlighting the versatility of naphthyridine derivatives in creating new heterocyclic systems with potential applications in various fields of chemistry (Deady & Devine, 2006).

Antitumor Agents Development

Research into 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed compounds with significant cytotoxic activity against various tumor cell lines. The study highlights the compound's potential as an antitumor agent, with specific derivatives showing promising in vitro and in vivo efficacy (Tsuzuki et al., 2004).

Cancer Treatment Potential

A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting its potential as a chemical substance for melanoma treatment. The study highlights the compound's dual mechanism of action, which could be leveraged in developing targeted cancer therapies (Kong et al., 2018).

Propriétés

IUPAC Name |

(4aS,8aR)-1-(3-methoxypropyl)-6-[2-(methylamino)-1,3-thiazole-4-carbonyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S/c1-18-17-19-13(11-25-17)16(23)20-8-6-14-12(10-20)4-5-15(22)21(14)7-3-9-24-2/h11-12,14H,3-10H2,1-2H3,(H,18,19)/t12-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKGRHUCHLRLDU-GXTWGEPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)N2CCC3C(C2)CCC(=O)N3CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=CS1)C(=O)N2CC[C@@H]3[C@H](C2)CCC(=O)N3CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5588629.png)

![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)

![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5588655.png)

![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)

![1-acetyl-3-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5588667.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)